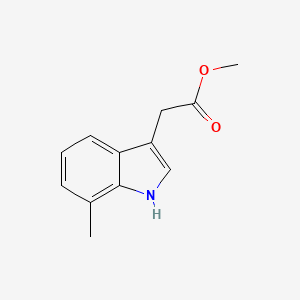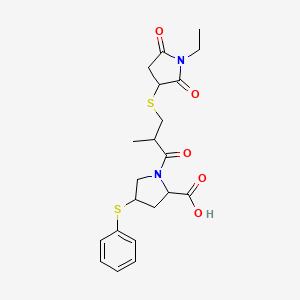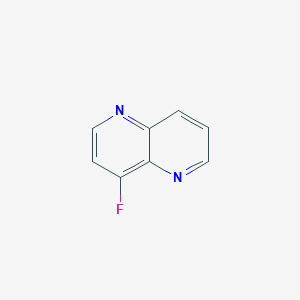![molecular formula C20H22N2O2 B12288061 Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B12288061.png)
Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-Benzoate de spiro[indoline-3,4’-pipéridine] est un composé spirocyclique qui présente une structure unique combinant un système cyclique indoline et pipéridine. Ce composé est d'un intérêt considérable en chimie organique et médicinale en raison de ses activités biologiques potentielles et de ses applications en conception de médicaments.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-Benzoate de spiro[indoline-3,4’-pipéridine] implique généralement une réaction à plusieurs composants. Une méthode courante est la réaction de cyclocondensation, où des isatines, des pyrazolones et du malononitrile sont mis en réaction dans un milieu aqueux en utilisant un catalyseur tel que le SBA-Pr-NHQ . Cette méthode est avantageuse en raison de ses conditions de réaction douces, de ses temps de réaction courts et de ses rendements élevés.
Méthodes de production industrielle
La production industrielle du 1-Benzoate de spiro[indoline-3,4’-pipéridine] peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la capacité du processus de production. Le choix des catalyseurs et des solvants est crucial pour garantir une pureté et un rendement élevés du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-Benzoate de spiro[indoline-3,4’-pipéridine] peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène dans la molécule.
Réduction : Cette réaction peut éliminer les groupes fonctionnels contenant de l'oxygène ou réduire les doubles liaisons.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles tels que les amines et les alcools.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des alcanes.
Applications de la recherche scientifique
Le 1-Benzoate de spiro[indoline-3,4’-pipéridine] a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif de la synthèse de molécules plus complexes.
Biologie : Il est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Il est étudié comme un candidat médicament potentiel pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et catalyseurs.
Mécanisme d'action
Le mécanisme d'action du 1-Benzoate de spiro[indoline-3,4’-pipéridine] implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
Benzyl spiro[indoline-3,4’-piperidine]-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: It is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of benzyl spiro[indoline-3,4’-piperidine]-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]
- Spiro[indoline-2,3’-hydropyridazine]
- Spiro[indole-[4H]pyrazolo[3,4-b]quinoline]
Unicité
Le 1-Benzoate de spiro[indoline-3,4’-pipéridine] est unique en raison de sa structure spirocyclique spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Sa combinaison de cycles indoline et pipéridine en fait un échafaudage polyvalent pour le développement de nouveaux composés ayant des applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C20H22N2O2 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
benzyl spiro[2H-indole-3,4'-piperidine]-1-carboxylate |
InChI |
InChI=1S/C20H22N2O2/c23-19(24-14-16-6-2-1-3-7-16)22-15-20(10-12-21-13-11-20)17-8-4-5-9-18(17)22/h1-9,21H,10-15H2 |
Clé InChI |
YJUMROPNGLKOPI-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12CN(C3=CC=CC=C23)C(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-4-methyl-1,6,7,8-tetrahydropyrano[3,4-f]indolizine-3,10-dione](/img/structure/B12287980.png)
![6-(Difluoromethoxy)-2-iodobenzo[d]thiazole](/img/structure/B12287995.png)


![1-(11,18-Dihydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-2-yl)-2-hydroxyethanone](/img/structure/B12288007.png)



![(R)-1-[N-[1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-prolinePhenylmethylEster](/img/structure/B12288043.png)

![Acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester](/img/structure/B12288067.png)
![3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12288069.png)
![1-O-benzyl 5-O-methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate](/img/structure/B12288073.png)
![[7-Acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B12288076.png)
